molecular formula C17H14FN3OS2 B2989349 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide CAS No. 392303-37-6

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No.: B2989349
CAS No.: 392303-37-6
M. Wt: 359.44
InChI Key: PWYFXHIMTBKXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a synthetic organic compound built around the versatile 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring known for its significant pharmacological potential . The molecule is functionalized with a 3-fluorobenzylthio group at one position and a 4-methylbenzamide substituent at another, a structural motif designed to enhance binding affinity and selectivity in biological interactions. The 1,3,4-thiadiazole core is a noted bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with critical cellular processes like DNA replication, making them candidates for investigating antitumor and antimicrobial agents . Derivatives of 1,3,4-thiadiazole demonstrate a wide spectrum of biological activities in research settings, including documented cytotoxic properties against various human cancer cell lines such as breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer . The structure-activity relationship (SAR) indicates that substitutions on the thiadiazole ring, particularly with fluorobenzyl and aryl carboxamide groups, are critical for its bioactivity . This compound is intended for research and development purposes in medicinal chemistry and drug discovery. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate for synthesizing novel bioactive molecules. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-5-7-13(8-6-11)15(22)19-16-20-21-17(24-16)23-10-12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYFXHIMTBKXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute significantly to its biological efficacy.

Structural Characteristics

The compound's molecular formula is C14H16FN3S2C_{14}H_{16}FN_3S_2, indicating the presence of fluorine and sulfur atoms which are crucial for its biological activity. The structural complexity includes:

  • Thiadiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur.
  • Fluorobenzyl Group : Enhances biological interactions and solubility.
  • Benzamide Moiety : Known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.
  • Cell Membrane Disruption : Potentially alters membrane integrity, leading to cell death or functional changes.

Biological Activities

Research on this compound reveals several significant biological activities:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Reduces inflammation markers in vitro and in vivo.
  • Anticancer Effects : Shows potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine levels in inflammatory models
AnticancerInhibits proliferation of cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
  • Anti-inflammatory Mechanisms :
    • Research indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
  • Cancer Cell Proliferation Inhibition :
    • In vitro assays showed that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were calculated using MTT assays, demonstrating promising results for further development as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to derivatives in and , which share the 1,3,4-thiadiazole core but differ in substituents. Key comparisons include:

Compound ID/Name Substituents at Position 5 Substituents at Position 2 Yield (%) Melting Point (°C) Biological Activity (IC50)
Target Compound 3-Fluorobenzylthio 4-Methylbenzamide N/A N/A N/A
5e () 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide 74 132–134 Not reported
5h () Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 88 133–135 Not reported
4y () Ethylthio + p-Tolylamino Acetamide Not given Not given MCF-7: 0.084 mM; A549: 0.034 mM
5a () 3,4-Dihydroxyphenyl 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzamide Not given Not given HeLa: 9.12–12.72 μM

Key Observations :

Substituent Effects: Halogenated Groups: The 3-fluorobenzylthio group in the target compound likely increases lipophilicity compared to the 4-chlorobenzylthio (5e) or benzylthio (5h) groups in . Fluorine’s electronegativity may enhance metabolic stability and binding interactions compared to chlorine or hydrogen . Benzamide vs.

Synthetic Efficiency :

  • Yields for benzylthio derivatives (e.g., 5h: 88%) are higher than those for chlorinated analogs (5e: 74%), suggesting that electron-withdrawing groups (e.g., Cl, F) may slightly reduce reaction efficiency due to decreased nucleophilicity .

Biological Activity: Anticancer Potential: Compound 4y (), with a p-tolylamino substituent, shows potent activity against MCF-7 and A549 cells. The target compound’s 3-fluorobenzylthio group may similarly enhance cytotoxicity by improving membrane permeability . Cytotoxicity Trends: Chalcone-thiadiazole hybrids () with IC50 values <20 μM against HeLa cells highlight the importance of extended conjugation (e.g., chalcone moieties) for activity. The target compound’s benzamide group may offer a different mechanism, such as kinase inhibition .

Mechanistic and Functional Comparisons
  • DNA Binding vs. Enzyme Inhibition : Thiadiazole-chalcone hybrids () intercalate DNA, while nitazoxanide derivatives () inhibit PFOR enzymes. The target compound’s fluorinated benzyl group may favor enzyme-targeted activity over DNA intercalation .
  • Antimicrobial Activity : Acetylenic thiadiazoles () with piperidinyl groups show antibacterial effects. The 3-fluorobenzylthio group in the target compound could similarly disrupt bacterial membranes or efflux pumps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide and related thiadiazole derivatives?

  • Methodology :

  • Step 1 : React 3-fluorobenzyl thiol with 5-amino-1,3,4-thiadiazole-2-thiol derivatives under basic conditions (e.g., acetone, room temperature) to introduce the thioether group .
  • Step 2 : Couple the intermediate with 4-methylbenzoyl chloride in the presence of pyridine or another base to form the benzamide moiety .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures is commonly used .
    • Key Tools : IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry for structural confirmation .

Q. How is the purity and structural integrity of this compound validated in preclinical studies?

  • Analytical Workflow :

  • Elemental Analysis : Confirm empirical formula (C, H, N, S, F content) .
  • Spectroscopy : IR peaks for thiadiazole (C=N stretch ~1600 cm1^{-1}) and amide (C=O stretch ~1650 cm1^{-1}) groups .
  • Mass Spec : Exact mass matching (e.g., using high-resolution MS) to rule out impurities .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

  • Protocol :

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) cells, with NIH3T3 (non-cancer fibroblast) as a selectivity control .
  • MTT Assay : Measure IC50_{50} values after 48–72 hours of exposure; compare to cisplatin (positive control) .
  • Data Interpretation : IC50_{50} < 0.1 mmol L1^{-1} suggests high potency (e.g., compound 4y in related studies showed IC50_{50} = 0.034 mmol L1^{-1} against A549) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s anticancer activity?

  • SAR Insights :

  • Thioether Substituent : The 3-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier (BBB) penetration compared to non-fluorinated analogs .
  • Benzamide Position : 4-Methyl substitution on the benzamide ring increases steric bulk, potentially reducing off-target interactions .
  • Comparison : Analogues with 4-nitrophenyl or thiophene moieties show reduced activity, suggesting electron-withdrawing groups are less favorable .

Q. What molecular mechanisms underlie its pro-apoptotic effects in cancer cells?

  • Experimental Design :

  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G0/G1 phase accumulation) .
  • Western Blotting : Quantify Bax/Bcl-2 ratio and caspase-3 activation to confirm intrinsic apoptotic pathways .
  • Target Identification : Use molecular docking to predict interactions with pro-survival proteins (e.g., Bcl-xL or NF-κB) .

Q. How do conflicting cytotoxicity data across studies arise, and how can they be resolved?

  • Case Analysis :

  • Contradiction : Discrepancies in IC50_{50} values for similar compounds (e.g., 0.034 vs. 0.084 mmol L1^{-1} in A549 vs. MCF-7) may reflect cell line-specific uptake or metabolic differences .
  • Resolution :
  • Standardize assay conditions (e.g., serum-free media, matched incubation times).
  • Validate results using clonogenic assays or 3D tumor spheroid models .

Q. What strategies enhance BBB penetration for CNS-targeted applications?

  • Approaches :

  • LogP Optimization : Aim for logP ~2–3 (measured via HPLC) to balance solubility and membrane permeability .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to temporarily increase hydrophilicity .
  • In Silico Modeling : Use free energy perturbation (FEP) to predict BBB permeability .

Methodological Challenges & Solutions

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Optimization Steps :

  • Solvent Selection : Replace acetone with DMF to enhance solubility of intermediates .
  • Catalysis : Use triethylamine to accelerate amide bond formation .
  • Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What techniques validate target engagement in cellular models?

  • Tools :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to suspected targets (e.g., tubulin or kinases) by measuring protein thermal stability shifts .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., Bax/^{-/-}) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.